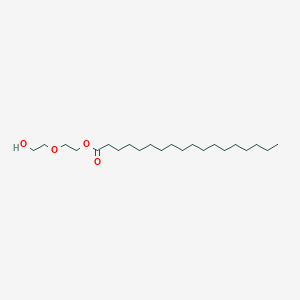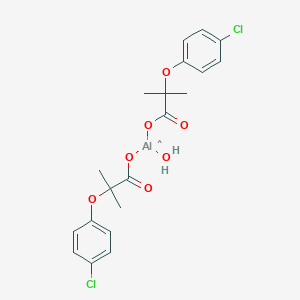
Aluminium clofibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium clofibrate is a chemical compound that has been extensively used in scientific research. It is a derivative of clofibrate, which is a lipid-lowering agent. Aluminium clofibrate has been used as a tool to study the biochemical and physiological effects of lipid-lowering agents.
Wissenschaftliche Forschungsanwendungen
1. Additive Manufacturing
Aluminium alloys, including variants like aluminium clofibrate, are gaining attention in additive manufacturing (AM) technologies like selective laser melting (SLM). These alloys are favored in high-value applications due to their light-weighting and increased functionality. The manufacturing process, however, faces challenges due to defects arising from the laser-melting process, but recent advancements are addressing these issues, thus enhancing its application in advanced componentry (Aboulkhair et al., 2019).
2. Plasmonic Nanostructures
Aluminium, including its compounds like aluminium clofibrate, is used in plasmonic nanostructures. Its unique properties enable access to short-wavelength regions of the spectrum and compatibility with CMOS technology, making it suitable for sustainable, low-cost plasmonic materials. These nanostructures find applications in various fields due to their ability to manipulate light on a nanoscale (Knight et al., 2012).
3. Energy and Hydrogen Storage
Aluminium hydride, a compound related to aluminium clofibrate, has been researched extensively as a hydrogen and energy storage material. Due to its high energy density, it is considered for applications like rocket fuel, explosives, reducing agents, and as a hydrogen source for portable fuel cells. The synthesis and regeneration of aluminium hydride are critical areas of ongoing research (Graetz et al., 2011).
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of aluminium, including compounds like aluminium clofibrate, in NMR spectroscopy has been substantial. (27)Al NMR techniques provide valuable information about the local environment of aluminium in various materials. This technique is particularly useful in materials science for studying aluminium-based materials like zeolites and metal-organic frameworks (Haouas et al., 2016).
Eigenschaften
CAS-Nummer |
14613-01-5 |
|---|---|
Produktname |
Aluminium clofibrate |
Molekularformel |
C20H22AlCl2O7 |
Molekulargewicht |
472.3 g/mol |
InChI |
InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
RSMSFENOAKAUJU-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |
Kanonische SMILES |
CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |
Andere CAS-Nummern |
24818-79-9 |
Synonyme |
alfibrate alufibrate aluminum bis(alpha-para-chlorophenoxy)isobutyrate Atherolip |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



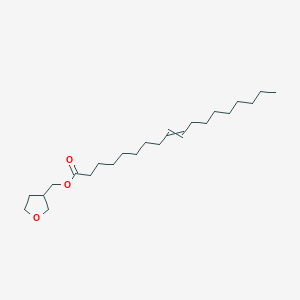
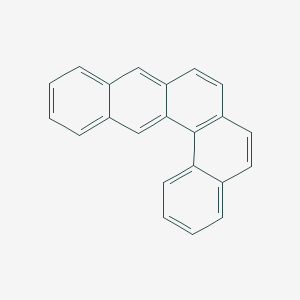

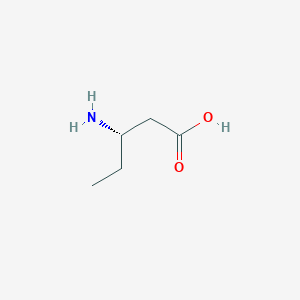
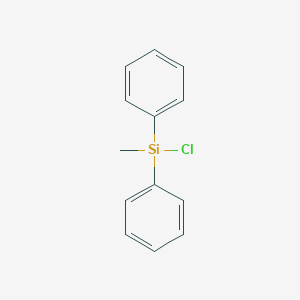
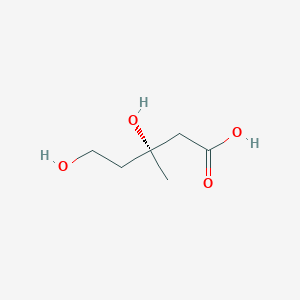
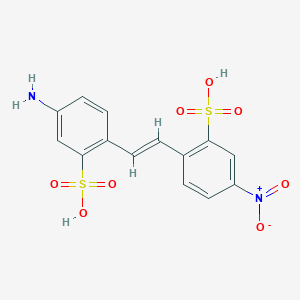
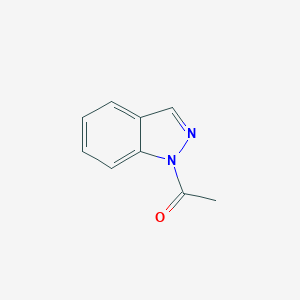
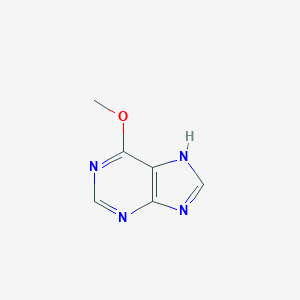
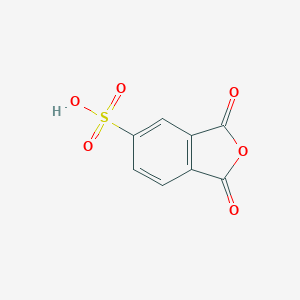
![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)
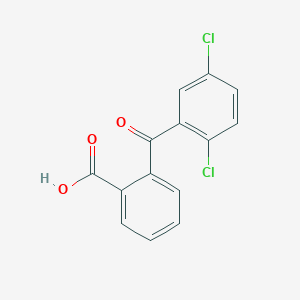
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
